molecular formula C12H17NO2S B2668015 N-(4-ethylphenyl)-2-[(2-hydroxyethyl)sulfanyl]acetamide CAS No. 638994-52-2

N-(4-ethylphenyl)-2-[(2-hydroxyethyl)sulfanyl]acetamide

Cat. No. B2668015
CAS RN: 638994-52-2
M. Wt: 239.33
InChI Key: LAVIWIMBHIZLHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethylphenyl)-2-[(2-hydroxyethyl)sulfanyl]acetamide, also known as Etazolate, is a chemical compound that belongs to the class of thioacetamide derivatives. It was first synthesized in the 1960s and has been studied for its potential therapeutic applications.

Scientific Research Applications

Chemoselective Acetylation and Drug Synthesis

N-(4-ethylphenyl)-2-[(2-hydroxyethyl)sulfanyl]acetamide is involved in chemoselective acetylation processes critical for synthesizing intermediates for antimalarial drugs. One study highlights the use of immobilized lipase for the chemoselective monoacetylation of 2-aminophenol to an acetamide derivative, demonstrating its potential in streamlining the synthesis of pharmacologically relevant molecules (Magadum & Yadav, 2018).

Glutaminase Inhibition for Cancer Therapy

Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, incorporating acetamide functional groups, have been explored as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). These inhibitors demonstrate significant potential in attenuating the growth of cancer cells, highlighting the role of acetamide derivatives in developing new cancer therapies (Shukla et al., 2012).

Coordination Complexes and Antioxidant Activity

Acetamide derivatives have been utilized in synthesizing novel Co(II) and Cu(II) coordination complexes. These complexes exhibit significant antioxidant activity, showcasing the versatility of acetamide derivatives in creating bioactive compounds with potential therapeutic applications (Chkirate et al., 2019).

Antimicrobial and Bioactivity Studies

Research into N-substituted sulfanilamide derivatives, including acetamide compounds, has demonstrated varied antimicrobial activities. These studies not only contribute to our understanding of the structural requirements for antimicrobial efficacy but also offer insights into designing new acetamide-based antimicrobials (Lahtinen et al., 2014).

Molecular Interactions and Drug Properties

Studies involving N-[4-(Ethylsulfamoyl)phenyl]acetamide have explored its interactions with polar liquids, providing insights into the compound's electronic and biological properties. Such research is critical for understanding how acetamide derivatives interact at the molecular level, influencing drug design and delivery strategies (Bharathy et al., 2021).

properties

IUPAC Name

N-(4-ethylphenyl)-2-(2-hydroxyethylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2S/c1-2-10-3-5-11(6-4-10)13-12(15)9-16-8-7-14/h3-6,14H,2,7-9H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAVIWIMBHIZLHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.